molecular formula C9H8N2O2 B13709733 3-(6-Methoxy-2-pyridyl)-3-oxopropanenitrile

3-(6-Methoxy-2-pyridyl)-3-oxopropanenitrile

Cat. No.: B13709733
M. Wt: 176.17 g/mol
InChI Key: ITIQGHGJOAIQNS-UHFFFAOYSA-N
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Description

3-(6-Methoxy-2-pyridyl)-3-oxopropanenitrile is a chemical compound with a pyridine ring substituted with a methoxy group at the 6-position and a nitrile group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Methoxy-2-pyridyl)-3-oxopropanenitrile typically involves the reaction of 6-methoxy-2-pyridinecarboxaldehyde with a suitable nitrile source under controlled conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is carried out at elevated temperatures to facilitate the formation of the nitrile group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(6-Methoxy-2-pyridyl)-3-oxopropanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrile group, leading to the formation of amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Ammonia or primary amines in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Formation of amides or other substituted derivatives.

Scientific Research Applications

3-(6-Methoxy-2-pyridyl)-3-oxopropanenitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 3-(6-Methoxy-2-pyridyl)-3-oxopropanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Pyributicarb: A thiocarbamate herbicide with a similar pyridine structure.

    2-(6-Methoxy-2-pyridyl)-2-methyl-propanenitrile: Another compound with a methoxy group and nitrile functionality.

Uniqueness

3-(6-Methoxy-2-pyridyl)-3-oxopropanenitrile is unique due to its specific substitution pattern and the presence of both a methoxy group and a nitrile group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C9H8N2O2

Molecular Weight

176.17 g/mol

IUPAC Name

3-(6-methoxypyridin-2-yl)-3-oxopropanenitrile

InChI

InChI=1S/C9H8N2O2/c1-13-9-4-2-3-7(11-9)8(12)5-6-10/h2-4H,5H2,1H3

InChI Key

ITIQGHGJOAIQNS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=N1)C(=O)CC#N

Origin of Product

United States

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